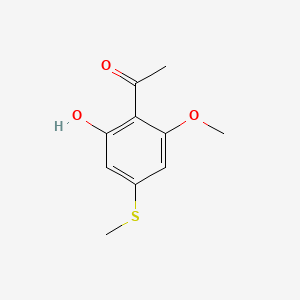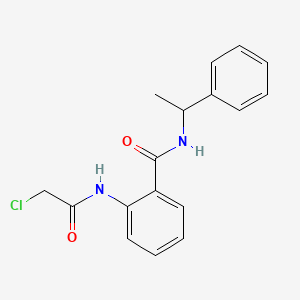
2-(2-chloroacetamido)-N-(1-phenylethyl)benzamide
カタログ番号 B2848965
CAS番号:
568577-54-8
分子量: 316.79
InChIキー: RSUKRTMPULBUSI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-chloroacetamido)-N-(1-phenylethyl)benzamide, also known as CAPB, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
科学的研究の応用
Synthesis and Antimicrobial Activities
- A study by Gouda et al. (2010) detailed the synthesis of new thiazole and pyrazole derivatives based on a tetrahydrobenzothiophene moiety, including the use of chloroacetyl chloride in the synthesis process. These compounds exhibited promising antimicrobial activities, indicating the potential application of chloroacetamido-based compounds in developing new antimicrobial agents (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010).
Chemical Structure and Photophysics
- Robertson et al. (2001) used IR-UV ion-depletion and fluorescence spectroscopy to study the structures and photophysics of 2-phenylacetamide clusters. This research contributes to understanding how hydration and molecular interactions influence the photophysical properties of amide compounds, including those related to 2-(2-chloroacetamido)-N-(1-phenylethyl)benzamide (Robertson, Hockridge, Jelfs, & Simons, 2001).
Bioactive Molecule Spectroscopy
- Klasinc et al. (2009) conducted photoelectron spectroscopy on benzene-containing amides to understand the electronic structure and the role of the benzenoid moiety in biological activity. This research sheds light on the fundamental properties that may influence the biological activities of compounds like 2-(2-chloroacetamido)-N-(1-phenylethyl)benzamide (Klasinc, Novák, Sabljic, & McGlynn, 2009).
Molecular Structure Analysis
- Gowda et al. (2007) analyzed the molecular structure of N-(2,3-Dichlorophenyl)benzamide, providing insights into the conformational preferences and hydrogen bonding patterns of chloro-substituted benzamides. Such structural analyses are crucial for understanding the reactivity and potential applications of similar compounds (Gowda, Sowmya, Tokarčı́k, Kožíšek, & Fuess, 2007).
Antimicrobial Agent Development
- Ertan et al. (2007) synthesized a new series of benzamide and phenylacetamide derivatives, evaluating their antibacterial and antifungal activities. This study highlights the potential of 2-(2-chloroacetamido)-N-(1-phenylethyl)benzamide derivatives as broad-spectrum antimicrobial agents (Ertan, Yildiz, Ozkan, Temiz-Arpaci, Kaynak, Yalcin, Akı‐Şener, & Abbasoǧlu, 2007).
特性
IUPAC Name |
2-[(2-chloroacetyl)amino]-N-(1-phenylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c1-12(13-7-3-2-4-8-13)19-17(22)14-9-5-6-10-15(14)20-16(21)11-18/h2-10,12H,11H2,1H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSUKRTMPULBUSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chloroacetamido)-N-(1-phenylethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
4-(1,1-dioxothiazinan-2-yl)-N-phenylbenzamide
173259-89-7
2-Cyclopentylpyrrolidine hydrochloride
1181525-08-5


![5-[5-Chloro-2-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2848884.png)
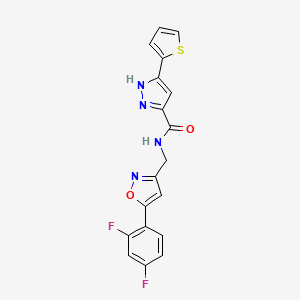


![4-methoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2848893.png)
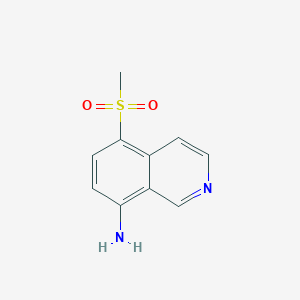
![N-[(5-benzylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-4-fluorobenzamide](/img/structure/B2848895.png)
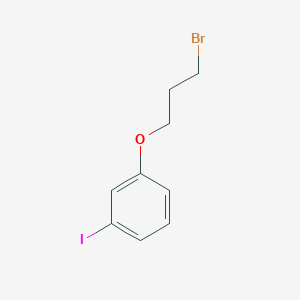

![2-[8-(4-chlorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B2848899.png)
![4-[(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride](/img/no-structure.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(pyridin-4-ylmethyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2848902.png)
